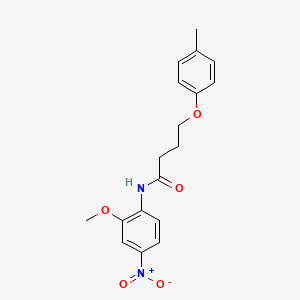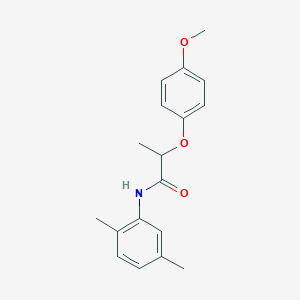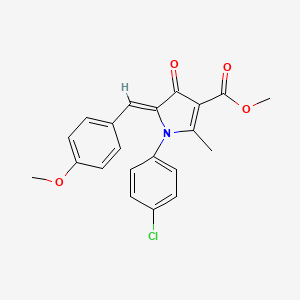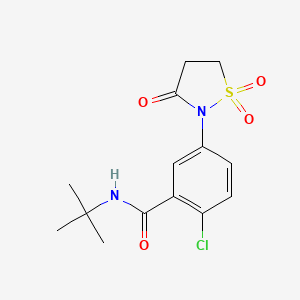
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a synthetic compound that is commonly used in the pharmaceutical industry to develop new drugs.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is not yet fully understood. However, it is believed that N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been found to reduce the production of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has also been shown to reduce the expression of COX-2, which is involved in the inflammatory response. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has several advantages for lab experiments. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is a synthetic compound that can be easily synthesized in large quantities. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is also stable and can be stored for long periods of time. However, N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has some limitations for lab experiments. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is insoluble in water, which can make it difficult to administer in vivo. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide research. One potential direction is the development of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide analogs with improved bioavailability. Another potential direction is the investigation of the potential applications of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide and its effects on various physiological systems.
Synthesis Methods
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide involves the reaction of 2-methoxy-4-nitrophenol with 4-methylphenoxybutyryl chloride in the presence of a base. The reaction yields N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide, which is a yellow crystalline powder. The purity of N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide can be improved by recrystallization.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been extensively studied for its potential applications in the pharmaceutical industry. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNJUKXKXHJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)




![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)
![2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5202778.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)
